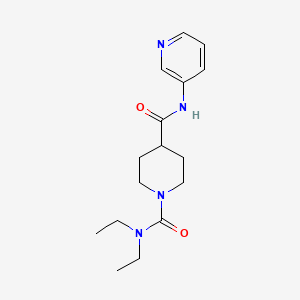
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide, also known as MDPT, is a synthetic compound that belongs to the class of pyrrolidinophenones. It is a designer drug that has been reported to have stimulant effects, and is often used recreationally. However, the scientific research application of MDPT extends beyond recreational use, and it has been studied for its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide may increase their levels in the brain, leading to its stimulant effects.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide has been shown to have stimulant effects, including increased heart rate, blood pressure, and body temperature. It has also been reported to cause euphoria, increased energy, and enhanced cognitive function. However, the long-term effects of N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide on the brain and body are not fully understood, and more research is needed to determine its safety and potential for abuse.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide may have advantages in laboratory experiments due to its stimulant effects, which may enhance cognitive function and improve performance in certain tasks. However, its potential for abuse and lack of long-term safety data are limitations that should be taken into consideration.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide. One area of interest is its potential use as a treatment for depression and anxiety, as well as its potential as a medication for drug addiction. Additionally, more research is needed to determine the long-term effects of N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide on the brain and body, as well as its potential for abuse and addiction. Finally, further studies may be conducted to determine the optimal dosage and route of administration for N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide in therapeutic applications.
Synthesemethoden
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide can be synthesized using various methods, including the reaction of 3-methoxyphenylacetonitrile with 2,2-dimethyltetrahydrofuran-4-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 3-methoxyphenylacetonitrile with 2,2-dimethyltetrahydrofuran-4-carboxylic acid in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide has been studied for its potential therapeutic properties, particularly as a treatment for depression and anxiety. It has been shown to have antidepressant effects in animal models, and may be effective in treating anxiety disorders as well. Additionally, N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide has been studied for its potential use in treating drug addiction, as it has been shown to reduce withdrawal symptoms in rats.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2,2-dimethyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2)10-11(7-8-19-15)14(17)16-12-5-4-6-13(9-12)18-3/h4-6,9,11H,7-8,10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOKCPZVJYNZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2,2-dimethyloxane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-1-methylethyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6120259.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6120265.png)
![5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6120268.png)

![2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6120290.png)
![2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6120297.png)
![3-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6120304.png)

![4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6120319.png)
![{1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol](/img/structure/B6120325.png)
![2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6120328.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6120341.png)

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B6120362.png)